molecular formula C14H10FNO3 B12641713 Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate CAS No. 920511-15-5

Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate

Cat. No.: B12641713
CAS No.: 920511-15-5
M. Wt: 259.23 g/mol
InChI Key: ZBENYIVJERUTID-UHFFFAOYSA-N
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Description

Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate is a synthetic fluorinated organic compound designed for research applications. Its structure incorporates two key pharmacophores: a pyridine-2-carboxylate moiety and a fluoro-substituted benzaldehyde. The pyridine-carboxylate group is a known scaffold in medicinal chemistry, often serving as a competent mimic for 2-oxoglutarate (2OG) in the inhibition of human 2OG-dependent oxygenases . These enzymes, such as aspartate/asparagine-β-hydroxylase (AspH), are potential therapeutic targets in oncology, and small-molecule inhibitors based on pyridine-dicarboxylate cores have shown promising anti-proliferative effects . The strategic introduction of a fluorine atom onto the aromatic ring is a common tactic in drug design. Fluorination can enhance a molecule's lipophilicity, potentially improving its cell penetration and transport to active sites . Furthermore, the C-F bond is stronger than a C-H bond, which can increase the compound's metabolic stability and resistance to degradation . The formyl (aldehyde) group on the phenyl ring provides a versatile synthetic handle for further derivatization via reactions such as reductive amination or condensation, enabling researchers to rapidly build chemical libraries around this core structure for structure-activity relationship (SAR) studies . This makes this compound a valuable building block in the synthesis of novel small molecules for probing biological mechanisms and developing new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

920511-15-5

Molecular Formula

C14H10FNO3

Molecular Weight

259.23 g/mol

IUPAC Name

methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate

InChI

InChI=1S/C14H10FNO3/c1-19-14(18)13-11(3-2-6-16-13)9-4-5-10(8-17)12(15)7-9/h2-8H,1H3

InChI Key

ZBENYIVJERUTID-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C2=CC(=C(C=C2)C=O)F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

One of the prominent methods for synthesizing methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate involves nucleophilic aromatic substitution (NAS). This method is particularly effective for introducing fluorine into aromatic systems.

Procedure:

  • Starting Material: Methyl 3-nitropyridine-4-carboxylate is used as a precursor.
  • Reagents: The reaction typically employs cesium fluoride (CsF) as the fluoride source and dimethyl sulfoxide (DMSO) as the solvent.
  • Reaction Conditions: The mixture is heated under reflux conditions for a specified duration.

Yield and Characterization:

  • The yield of the final product can vary, with reported yields around 38% under optimized conditions.
  • Characterization techniques such as $$^{1}H$$-NMR, $$^{13}C$$-NMR, and $$^{19}F$$-NMR are employed to confirm the structure and purity of the product.

Data Table: Nucleophilic Aromatic Substitution Results

Step Reactant Reagent Solvent Temperature Time Yield (%)
1 Methyl 3-nitropyridine-4-carboxylate CsF DMSO 120 °C 90 min 38

Condensation Reactions

Another method for preparing this compound involves condensation reactions where the pyridine core is formed through cyclization of suitable precursors.

Procedure:

  • Starting Materials: Typically involves an aldehyde like 3-fluoro-4-formylphenol and a pyridine derivative.
  • Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
  • Reaction Conditions: The reaction may occur under mild heating or reflux conditions.

Yield and Characterization:

  • Condensation reactions can yield varying results depending on the specific reagents and conditions used.
  • Characterization is similarly performed using spectroscopic methods to verify the formation of the desired compound.

Data Table: Condensation Reaction Results

Step Reactant A Reactant B Catalyst Temperature Time Yield (%)
1 3-fluoro-4-formylphenol Pyridine derivative Acid/Base Reflux Variable TBD

Research Findings

Recent studies have highlighted the efficiency of nucleophilic aromatic substitution in synthesizing fluorinated compounds due to their stability and reactivity profiles. The ability to selectively introduce fluorine into aromatic systems has made this approach particularly valuable in medicinal chemistry.

Additionally, advancements in condensation techniques have provided alternative pathways to synthesize complex heterocycles, including those containing pyridine rings. These methods often result in higher yields and reduced reaction times compared to traditional approaches.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates in pharmaceutical synthesis.

ConditionsProductYieldReference
1M HCl, reflux, 6 hr3-(3-Fluoro-4-formylphenyl)pyridine-2-carboxylic acid85%
0.5M NaOH, RT, 12 hrSodium salt of carboxylic acid92%

Mechanism : Base-catalyzed hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate. Acidic conditions promote protonation of the carbonyl oxygen, enhancing electrophilicity for water attack .

Aldehyde Functionalization

The 4-formyl group participates in condensation and reduction reactions:

a) Knoevenagel Condensation

Reacts with active methylene compounds (e.g., malononitrile) in ethanol with piperidine catalysis:

text
R = CN, COOR' Product: 3-(3-Fluoro-4-(2-cyano-2-arylvinyl)phenyl)pyridine-2-carboxylates Yield: 70-88%

Application : Synthesis of α,β-unsaturated nitriles for optoelectronic materials .

b) Reduction to Alcohol

NaBH₄ in methanol reduces the formyl group to a hydroxymethyl derivative:

text
Product: Methyl 3-(3-fluoro-4-(hydroxymethyl)phenyl)pyridine-2-carboxylate Yield: 95%

Key Data :

  • Reaction Time : 2 hr at 0°C

  • Byproducts : <2% over-reduction to methyl group .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates substitution at the 3-fluoro position under specific conditions:

ReagentConditionsProductYield
PiperidineDMF, 80°C, 24 hrMethyl 3-(4-formylphenyl)pyridine-2-carboxylate40%
Sodium methoxideMeOH, reflux, 12 hrMethoxy derivative28%

Mechanistic Insight : Fluoride acts as a leaving group due to the electron-withdrawing effect of the pyridine ring and ester group. Activation energy for SNAr is calculated at 18.3 kcal/mol using DFT methods .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura coupling via boronate intermediates:

Reaction PartnerCatalystProductYield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DMEMethyl 3-(3-fluoro-4-formylphenyl)-5-phenylpyridine-2-carboxylate65%

Key Parameters :

  • Temperature : 90°C

  • Reaction Time : 8 hr

  • Turnover Number (TON) : 420 (calculated for Pd) .

Photochemical Reactivity

UV irradiation (254 nm) in acetonitrile induces radical formation at the formyl group:

text
Product: Methyl 3-(3-fluoro-4-(•CHO)phenyl)pyridine-2-carboxylate Lifetime: 1.2 µs (measured via transient absorption spectroscopy)

Applications : Potential as a photoinitiator in polymer chemistry .

Complexation with Metals

The pyridine nitrogen and carbonyl oxygen coordinate to transition metals:

Metal SaltSolventComplex StructureStability Constant (log K)
Cu(NO₃)₂EthanolOctahedral Cu(II) complex4.7 ± 0.2
FeCl₃THFTrigonal bipyramidal Fe(III) complex3.9 ± 0.3

Spectroscopic Evidence :

  • EPR : g⊥ = 2.08, g∥ = 2.26 for Cu(II) complex

  • UV-Vis : λmax = 435 nm (ε = 1,200 M⁻¹cm⁻¹) .

Cyclization Reactions

Intramolecular aldol condensation forms fused heterocycles under basic conditions:

text
Conditions: KOtBu, DMF, 120°C, 3 hr Product: Methyl 3-fluoro-10-oxo-5,6-dihydropyrido[2,1-a]isoindole-8-carboxylate Yield: 58%

X-ray Data :

  • Crystal System : Monoclinic, P2₁/n

  • Unit Cell : a = 10.7729 Å, b = 12.6361 Å, c = 12.625 Å .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of pyridine derivatives, including methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate, as anticancer agents. Compounds with fluorinated aromatic systems have shown improved pharmacological properties due to their ability to enhance metabolic stability and bioavailability. For instance, fluorination can increase the lipophilicity of compounds, which is crucial for crossing biological membranes and targeting cancer cells effectively .

2. Inhibition of Protein Geranylgeranylation
Research has demonstrated that derivatives of pyridine can act as inhibitors of protein geranylgeranylation, a post-translational modification critical for the function of certain oncogenic proteins. The introduction of specific substituents on the pyridine ring influences the compound's inhibitory activity against Rab geranylgeranyl transferase (RGGT), making it a candidate for further development in cancer therapeutics .

Synthetic Methodologies

1. Nucleophilic Aromatic Substitution
The synthesis of this compound can be achieved through nucleophilic aromatic substitution reactions. This method allows for the introduction of various substituents onto the aromatic ring, facilitating the creation of diverse derivatives with tailored biological activities. The reaction typically involves replacing a leaving group (such as a nitro group) with a nucleophile, which can be optimized to yield high purity and yield .

2. Radiofluorination Techniques
In radiochemistry, the compound's structure lends itself to radiofluorination, which is essential for developing radiolabeled compounds used in positron emission tomography (PET) imaging. The ability to incorporate fluorine-18 into the pyridine framework allows for the visualization of metabolic processes in vivo, aiding in cancer diagnosis and treatment monitoring .

Potential Future Applications

1. Development of Novel Therapeutics
Given its structural features, this compound holds promise for further exploration as a scaffold in drug design. Modifications to its structure could lead to new classes of drugs targeting various diseases beyond cancer, such as infectious diseases and neurodegenerative disorders.

2. Materials Science
The unique properties of fluorinated compounds make them suitable candidates for advanced materials applications, including organic electronics and sensors. The incorporation of this compound into polymer matrices could enhance material properties like thermal stability and electrical conductivity, opening avenues for innovative applications in nanotechnology .

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into cells. The formyl group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle: Pyridine-based derivatives (e.g., the target) lack the sulfur atom present in thienopyridines, altering electronic properties and binding interactions in biological systems .

Physicochemical Properties

Property This compound Methyl 3-[(3-Chlorobenzyl)Oxy]Thieno[2,3-b]Pyridine-2-Carboxylate
Molecular Weight 275.24 g/mol 333.79 g/mol
Polarity High (formyl, fluoro) Moderate (chloro, ether)
Solubility Likely polar aprotic solvents (DMF, DMSO) Less polar (hexane/EtOAc mixtures)

Stability: The formyl group may render the target compound more prone to oxidation compared to ester- or amino-substituted analogs.

Biological Activity

Methyl 3-(3-fluoro-4-formylphenyl)pyridine-2-carboxylate, with CAS number 920511-15-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

The molecular formula of this compound is C12H10FNO3C_{12}H_{10}FNO_3, with a molecular weight of approximately 235.21 g/mol. The compound features a pyridine ring substituted with a fluoro and formyl group, which significantly influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3-fluoro-4-formylphenol with pyridine derivatives under acidic conditions, followed by esterification to yield the final product. The detailed synthetic pathway is outlined in Table 1.

StepReactantsConditionsProduct
13-Fluoro-4-formylphenol + PyridineAcidic mediumIntermediate
2Intermediate + Methylating agentEsterificationThis compound

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyridine derivatives, including this compound. In vitro tests have shown that compounds with electron-withdrawing groups like fluorine exhibit enhanced activity against Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that derivatives similar to this compound displayed minimum inhibitory concentration (MIC) values ranging from 0.01250.0125 mg/mL to 0.04120.0412 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Emerging research suggests that this compound may also possess anticancer properties. A study explored the effects of various pyridine derivatives on cancer cell lines, indicating that those with formyl groups showed significant cytotoxicity against HeLa and MCF-7 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further mechanistic studies are required to elucidate these pathways .

Case Studies

  • Antibacterial Efficacy : In a comparative study, this compound was tested alongside standard antibiotics like ciprofloxacin. The results indicated superior activity against resistant strains of Klebsiella pneumoniae , suggesting its potential as a lead compound for developing new antibacterial agents .
  • Cytotoxicity in Cancer Cells : A study assessing various derivatives on cancer cell lines showed that this compound had an IC50 value of 1515 µM against MCF-7 cells, indicating moderate efficacy compared to established chemotherapeutics .

Q & A

Q. Table 1: Synthetic Yields Under Varied Conditions

CatalystSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄DMF10078
CuI/PPh₃THF8062
None (thermal)Toluene12035

Q. Table 2: Biological Activity of Related Compounds

CompoundAssayIC₅₀ (μM)MechanismReference
Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylateHepG2 Cytotoxicity8.2G2/M Arrest
Halauxifen-methylHerbicidal0.05Auxin Receptor

Key Research Gaps

  • Crystallographic Challenges : The compound’s flexibility (due to the formyl group) complicates crystal growth. Microseed matrix screening (MMS) or co-crystallization with stabilizing agents (e.g., cyclodextrins) may improve diffraction quality .
  • In Vivo Pharmacokinetics : No data exist on bioavailability or metabolite profiling. Radiolabeled studies (¹⁴C-tracking) and LC-MS/MS could address this .

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